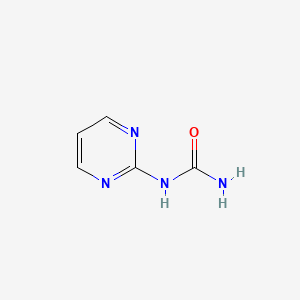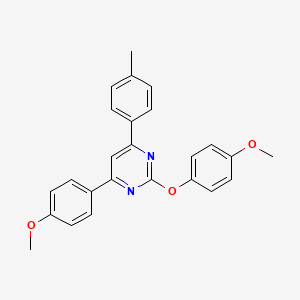![molecular formula C12H19N3OS2 B3635902 [(2E,4E)-5-(dimethylamino)penta-2,4-dienylidene]-dimethylazanium;2-sulfanylidene-3H-1,3-thiazol-4-olate](/img/structure/B3635902.png)
[(2E,4E)-5-(dimethylamino)penta-2,4-dienylidene]-dimethylazanium;2-sulfanylidene-3H-1,3-thiazol-4-olate
Overview
Description
[(2E,4E)-5-(dimethylamino)penta-2,4-dienylidene]-dimethylazanium;2-sulfanylidene-3H-1,3-thiazol-4-olate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a conjugated system and a thiazole ring, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2E,4E)-5-(dimethylamino)penta-2,4-dienylidene]-dimethylazanium;2-sulfanylidene-3H-1,3-thiazol-4-olate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the penta-2,4-dienylidene intermediate: This step involves the reaction of a suitable aldehyde with a dimethylamine in the presence of a base to form the penta-2,4-dienylidene intermediate.
Cyclization to form the thiazole ring: The intermediate is then reacted with a thiourea derivative under acidic conditions to form the thiazole ring.
Final assembly: The resulting compound is then subjected to further reactions to introduce the dimethylazanium group, completing the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
[(2E,4E)-5-(dimethylamino)penta-2,4-dienylidene]-dimethylazanium;2-sulfanylidene-3H-1,3-thiazol-4-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
[(2E,4E)-5-(dimethylamino)penta-2,4-dienylidene]-dimethylazanium;2-sulfanylidene-3H-1,3-thiazol-4-olate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of new materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of [(2E,4E)-5-(dimethylamino)penta-2,4-dienylidene]-dimethylazanium;2-sulfanylidene-3H-1,3-thiazol-4-olate involves its interaction with specific molecular targets and pathways. The compound’s conjugated system allows it to interact with various biological molecules, potentially disrupting cellular processes and leading to its observed biological effects. The thiazole ring may also play a role in its binding affinity to certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
[(2E,4E)-5-(dimethylamino)penta-2,4-dienylidene]-dimethylazanium;2-sulfanylidene-3H-1,3-thiazol-4-olate: Known for its unique structure and diverse applications.
This compound: Similar in structure but may have different functional groups or substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of a conjugated system and a thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research and industrial applications.
Properties
IUPAC Name |
[(2E,4E)-5-(dimethylamino)penta-2,4-dienylidene]-dimethylazanium;2-sulfanylidene-3H-1,3-thiazol-4-olate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N2.C3H3NOS2/c1-10(2)8-6-5-7-9-11(3)4;5-2-1-7-3(6)4-2/h5-9H,1-4H3;1,5H,(H,4,6)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIQUNUYHULIKT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC=CC=[N+](C)C.C1=C(NC(=S)S1)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C=C/C=[N+](C)C.C1=C(NC(=S)S1)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Methoxyphenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B3635821.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]butanediamide](/img/structure/B3635822.png)
![3-chloro-4-ethoxy-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B3635828.png)
![2-{2-ethoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B3635836.png)
![4-methyl-N-(2-{[(4-methyl-2-pyridinyl)amino]methyl}phenyl)benzenesulfonamide](/img/structure/B3635844.png)
![(6E)-6-[3-bromo-4-(dimethylamino)benzylidene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3635847.png)
![1-(2-chlorobenzyl)-5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3635854.png)
![methyl 3-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}benzoate](/img/structure/B3635875.png)

![N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE](/img/structure/B3635885.png)

![N~2~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B3635896.png)
![N-{4-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide](/img/structure/B3635906.png)

